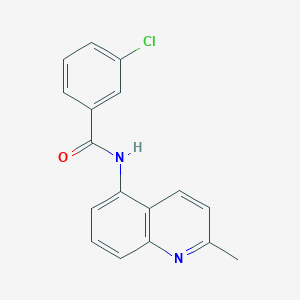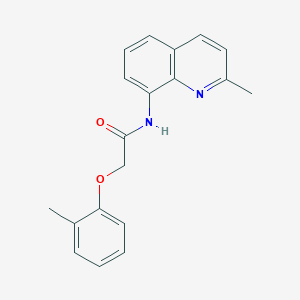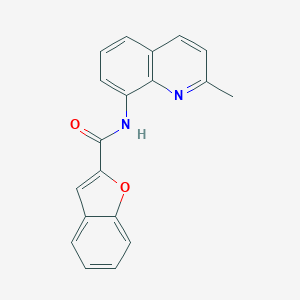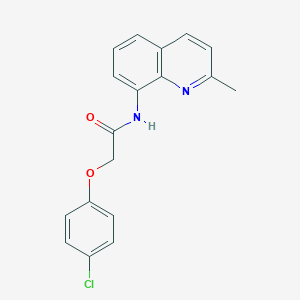![molecular formula C22H23N3O3 B244136 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244136.png)
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as BFE-1224, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFE-1224 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is not fully understood. However, it is believed to act on various receptors in the brain, including the serotonin and dopamine receptors. N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, as well as to reduce inflammation and oxidative stress. N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have anti-tumor effects, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, the synthesis method is complex and requires specialized training and equipment. Additionally, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide. One area of research is the development of more efficient synthesis methods that can be scaled up for commercial production. Another area of research is the investigation of its potential therapeutic applications in humans. Additionally, researchers are exploring the use of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide in combination with other drugs to enhance its therapeutic effects.
In conclusion, N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While there are still many unknowns about its mechanism of action and potential limitations, ongoing research is expected to shed more light on its potential uses and limitations.
Méthodes De Synthèse
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multistep process that involves the coupling of various chemical compounds. The synthesis method involves the use of several reagents and solvents, making it a complex process that requires specialized training and equipment.
Applications De Recherche Scientifique
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its use as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential use as an anti-cancer agent.
Propriétés
Formule moléculaire |
C22H23N3O3 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C22H23N3O3/c1-2-21(26)23-17-7-9-18(10-8-17)24-11-13-25(14-12-24)22(27)20-15-16-5-3-4-6-19(16)28-20/h3-10,15H,2,11-14H2,1H3,(H,23,26) |
Clé InChI |
GDTCXMMGYUINCG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)